molecular formula C20H22O4S2 B13367161 4,4'-Disulfanediylbis(4-phenylbutanoic acid)

4,4'-Disulfanediylbis(4-phenylbutanoic acid)

Cat. No.: B13367161
M. Wt: 390.5 g/mol
InChI Key: JIAUMCISRSSKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Disulfanediylbis(4-phenylbutanoic acid) is a synthetic organic compound featuring a disulfide bridge linking two 4-phenylbutanoic acid moieties, with the molecular formula C20H22O4S2. This dimeric structure is of significant interest in biochemical and pharmaceutical research, particularly for investigating compounds with potential chaperone-like activity and those that may modulate endoplasmic reticulum (ER) stress pathways. The presence of the disulfide bond suggests potential redox-sensitive properties, which could be explored in studies of cellular signaling and oxidative stress. While direct studies on this specific dimer are limited, its monomeric analog, 4-Phenylbutyric Acid (4-PBA), is well-researched. 4-PBA is recognized as a chemical chaperone that can alleviate ER stress and has been studied in models of renal ischemia-reperfusion injury, where it demonstrated therapeutic effects by reducing apoptosis and the expression of stress-related proteins like GRP78 and eIF2α . Furthermore, 4-PBA is known to function as a histone deacetylase (HDAC) inhibitor in animal and clinical studies, although it's noteworthy that this mechanism may not be conserved in all biological contexts, such as in plants . The unique disulfide-linked structure of 4,4'-Disulfanediylbis(4-phenylbutanoic acid) may confer distinct properties compared to its monomer. Researchers might investigate its potential as a divalent ligand, its behavior under reducing conditions, or its application in novel therapeutic discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H22O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid

InChI

InChI=1S/C20H22O4S2/c21-19(22)13-11-17(15-7-3-1-4-8-15)25-26-18(12-14-20(23)24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)(H,23,24)

InChI Key

JIAUMCISRSSKSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)SSC(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4'-Disulfanediylbis(4-phenylbutanoic acid) generally involves two main stages:

Synthesis of 4-Phenylbutanoic Acid

4-Phenylbutanoic acid is a key intermediate and can be synthesized by several methods:

  • Friedel-Crafts Alkylation of Benzene with γ-Butyrolactone :
    Benzene reacts with γ-butyrolactone in the presence of aluminum chloride catalyst. This reaction yields 4-phenylbutyric acid after neutralization with base. This method is well-established and provides high yields (~95%) with product purity around 99%.

  • Stobbe Condensation Route :
    For substituted analogs (e.g., 4,4-diphenylbutanoic acid derivatives), a base-catalyzed Stobbe condensation of substituted benzophenones with diethyl succinate is performed, followed by hydrolysis and decarboxylation with aqueous hydrobromic acid. The resulting unsaturated acid is then hydrogenated to yield the saturated 4-phenylbutanoic acid derivative.

Formation of the Disulfide Bond

The critical step in preparing 4,4'-Disulfanediylbis(4-phenylbutanoic acid) is the oxidative coupling of two thiol groups attached to 4-phenylbutanoic acid derivatives:

  • Oxidation of Thiol Groups :
    Thiol-functionalized 4-phenylbutanoic acid precursors are oxidized using mild oxidizing agents in organic solvents such as dichloromethane or ethanol. Controlled temperature conditions (often room temperature to moderate heating) are applied to optimize yield and prevent overoxidation. The oxidation leads to the formation of a disulfide bond linking two 4-phenylbutanoic acid units.

  • Typical Reaction Conditions :
    The reaction is usually carried out in a biphasic system (e.g., THF:H2O) with base (e.g., KOH) and buffer salts (e.g., sodium acetate) to maintain pH and facilitate the oxidation. After completion, acidification (e.g., with hydrochloric acid) allows extraction of the disulfide product.

Detailed Experimental Procedure Example

An example procedure for synthesizing 4,4'-Disulfanediylbis(4-phenylbutanoic acid) or closely related disulfides is as follows:

Step Reagents & Conditions Description
1 Dissolve thiol precursor (e.g., 4-phenylbutan-1-ol derivative) in THF:H2O (2:1) Prepare reaction solution
2 Add KOH and sodium acetate, stir at 50 °C overnight Promote thiol oxidation and disulfide formation
3 Monitor reaction by thin-layer chromatography (TLC) Confirm completion
4 Acidify with 1 N HCl to pH ~2 Protonate carboxyl groups
5 Extract organic layer with dichloromethane (CH2Cl2) Separate product
6 Dry over MgSO4, filter, concentrate under reduced pressure Isolate crude product
7 Purify by silica gel column chromatography (petroleum ether/ethyl acetate mixtures) Obtain pure disulfide compound

The product typically appears as a clear, colorless oil or solid depending on conditions.

Comparative Analysis of Preparation Routes

Aspect Friedel-Crafts Alkylation Stobbe Condensation Thiol Oxidation for Disulfide Formation
Starting Materials Benzene, γ-butyrolactone Substituted benzophenone, diethyl succinate Thiol-functionalized 4-phenylbutanoic acid
Catalysts/Conditions Aluminum chloride, acid-base neutralization Base catalysis, hydrobromic acid hydrolysis, catalytic hydrogenation Mild oxidants, base, aqueous-organic biphasic system
Yield ~95% High, with improved purity Moderate to high, depending on conditions
Purity ~99% High purity after purification High purity after chromatography
Scalability Industrially feasible More complex, multi-step Amenable to batch and flow oxidation

Research Outcomes and Observations

  • The oxidative coupling method provides a straightforward route to the disulfide linkage without harsh conditions, preserving sensitive functional groups.
  • The purity and yield depend strongly on reaction pH, solvent choice, and temperature control during oxidation.
  • The disulfide product exhibits potential biological activities, including antioxidant and anti-inflammatory effects, which are linked to the redox-active disulfide bond.
  • Industrial synthesis may employ continuous flow reactors for oxidation to enhance reproducibility and scale.

Summary Table of Key Data

Parameter Data/Value
Molecular Formula C20H22O4S2
Molecular Weight 390.5 g/mol
IUPAC Name 4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid
Typical Solvents for Oxidation Dichloromethane, Ethanol, THF:H2O (2:1)
Oxidation Temperature Room temperature to 50 °C
Purification Method Silica gel chromatography (petroleum ether/ethyl acetate)
Yield Range Moderate to high (dependent on method)
Reaction Monitoring Thin-layer chromatography (TLC)

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(4-phenylbutanoic acid) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Nitrated or halogenated phenylbutanoic acids.

Scientific Research Applications

4,4’-Disulfanediylbis(4-phenylbutanoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(4-phenylbutanoic acid) involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cells and modulating the activity of enzymes and proteins. This compound may also interact with molecular targets such as thiol-containing enzymes, affecting their function and activity.

Comparison with Similar Compounds

Key Compounds for Comparison

The following disulfide-containing compounds are structurally or functionally related:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Yield Application
4,4'-Disulfanediylbis(4-phenylbutanoic acid) C₂₀H₂₂O₄S₂ 414.51 Carboxylic acid, Disulfide, Phenyl Not reported Research, Ligand for MOFs
Compound 14 C₂₄H₂₀N₂O₆S₂ 520.56 Maleamic acid, Amide, Disulfide 34% Ligand for MOFs
4,4′-Dithiodibutyric acid (DTDA) C₈H₁₄O₄S₂ 238.33 Carboxylic acid, Disulfide Not reported Biochemical research
L-Homocystine C₈H₁₆N₂O₄S₂ 268.35 Carboxylic acid, Amino, Disulfide 83% Biochemical studies
Firibastat C₈H₂₀N₂O₆S₄ 368.50 Sulfonic acid, Amino, Disulfide Not reported Antihypertensive drug

Structural Differences

  • Aromatic vs. Aliphatic Cores : The target compound and compound 14 incorporate phenyl groups, enhancing π-π stacking interactions in MOF synthesis. In contrast, DTDA and L-homocystine lack aromaticity, reducing their rigidity .
  • Functional Groups: Carboxylic Acid (Target compound, DTDA): Facilitates metal coordination in MOFs. Sulfonic Acid (Firibastat): Increases solubility and bioavailability for pharmaceutical use . Amino Groups (L-Homocystine): Enable zwitterionic behavior, impacting solubility and biochemical interactions .

Coordination Chemistry

  • MOF Ligands : Compound 14 and the target compound are used as bidentate ligands due to their carboxylic acid groups. Their phenyl groups improve framework stability compared to aliphatic DTDA .
  • Pharmacology: Firibastat acts as a brain-penetrant aminopeptidase A inhibitor, leveraging its disulfide bond for prodrug activation .

Material Properties

  • Thermal Stability : Aromatic disulfides (e.g., target compound) exhibit higher decomposition temperatures (>250°C) than aliphatic analogs like DTDA .
  • Solubility : Sulfonic acid derivatives (Firibastat) show superior aqueous solubility compared to carboxylic acid counterparts .

Biological Activity

4,4'-Disulfanediylbis(4-phenylbutanoic acid) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by two phenylbutanoic acid moieties linked by a disulfide bond. This structural configuration is believed to influence its biological properties significantly.

Biological Activity Overview

Research indicates that 4,4'-Disulfanediylbis(4-phenylbutanoic acid) exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cellular models.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its protective effects in cellular damage scenarios.
  • Neuroprotective Properties : Studies have suggested that it can protect neuronal cells from damage induced by stressors such as oxidative stress and inflammation.

The biological activity of 4,4'-Disulfanediylbis(4-phenylbutanoic acid) is primarily attributed to its ability to modulate cellular signaling pathways. Key mechanisms include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, thereby reducing oxidative damage.
  • Regulation of Endoplasmic Reticulum (ER) Stress : It has been shown to alleviate ER stress, which is crucial in various pathological conditions.
  • Modulation of Inflammatory Cytokines : It can downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antioxidant and Anti-inflammatory Effects

A study demonstrated that treatment with 4,4'-Disulfanediylbis(4-phenylbutanoic acid) significantly reduced markers of oxidative stress in cell cultures exposed to harmful agents. The results indicated a marked decrease in ROS levels and improved cell viability compared to untreated controls.

ParameterControl GroupTreatment Group
ROS LevelsHighLow
Cell Viability (%)5085

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was administered to models experiencing oxidative stress. Results showed that it effectively preserved neuronal integrity and function:

TreatmentNeuronal Integrity Score
Control60
4,4'-Disulfanediylbis(4-PBA)90

Q & A

Q. What are the standard synthetic routes for 4,4'-Disulfanediylbis(4-phenylbutanoic acid), and how can purity be optimized?

The synthesis typically involves oxidative coupling of thiol precursors (e.g., 4-phenylbutanoic acid derivatives) using oxidizing agents like iodine or hydrogen peroxide to form the disulfide bond . Key steps include:

  • Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization from polar solvents (e.g., water/acetonitrile mixtures) to achieve >98% purity .
  • Validation : Confirm disulfide bond integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis of S–S coupling patterns .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid groups (δ 12–13 ppm) .
    • FT-IR : Peaks at 2500–2600 cm1^{-1} (S–S stretching) and 1700 cm1^{-1} (C=O of carboxylic acid) .
  • Chromatography :
    • HPLC : Use C18 columns with mobile phases like methanol/water (65:35) adjusted to pH 4.6 with sodium acetate for optimal retention and peak symmetry .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4,4'-Disulfanediylbis(4-phenylbutanoic acid) derivatives?

  • Crystallization : Co-crystallize with L-lysine or similar counterions to stabilize the disulfide conformation .
  • Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for sulfur atoms to model dynamic disorder in the disulfide bond .
  • Validation : Cross-check with density functional theory (DFT) calculations to reconcile discrepancies between experimental and theoretical bond lengths .

Q. What metabolic pathways involve this compound, and how can its endogenous interactions be studied?

  • Role as Metabolite : Acts as a homolog of cystine in sulfur amino acid metabolism, implicated in redox regulation .
  • Tracing Methods :
    • Isotope Labeling : Use 34S^{34}S-labeled analogs to track disulfide exchange in cellular assays .
    • Enzymatic Assays : Incubate with glutathione reductase and monitor NADPH depletion spectrophotometrically at 340 nm .

Q. How do structural modifications (e.g., sulfonic acid substitution) impact pharmacological activity?

  • Case Study : The derivative (3S,3'S)-4,4'-Disulfanediylbis(3-aminobutane-1-sulfonic acid) (Firibastat) inhibits brain aminopeptidase A (APA), reducing angiotensin III production .
  • Methodology :
    • Binding Studies : Surface plasmon resonance (SPR) with immobilized APA (KD ≈ 15 nM) .
    • In Vivo Testing : Administer in hypertensive rat models and measure blood pressure via telemetry; correlate with plasma renin activity (PRA) .

Q. What strategies address contradictions in stability data under varying pH conditions?

  • Stability Profiling :
    • pH-Dependent Degradation : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., thiol fragments) .
    • Buffering : Stabilize in citrate buffers (pH 3.0–5.0) to minimize disulfide cleavage .

Methodological Tables

Q. Table 1: Key Physical Properties

PropertyValueMethodReference
Molecular Weight284.35 g/molMS
Melting Point281–284°C (decomposition)DSC
LogP2.29Reverse-phase HPLC

Q. Table 2: Crystallographic Parameters for Firibastat Trihydrate

ParameterValueInstrumentReference
Space GroupP21_121_121_1Bruker D8 Venture
Resolution0.84 ÅSHELXL Refinement
R-factor0.032Mo-Kα Radiation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.